![molecular formula C36H74N4O2 B12599845 3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name) CAS No. 917572-91-9](/img/structure/B12599845.png)
3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) is a complex organic compound with a unique structure that includes both amide and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of dodecanoic acid with a suitable amine to form N-dodecylpropanamide.
Introduction of the Diethylaminoethyl Group: The next step involves the reaction of the N-dodecylpropanamide with 2-(diethylamino)ethylamine under controlled conditions to introduce the diethylaminoethyl group.
Coupling Reaction: Finally, the two N-dodecylpropanamide units are coupled through the diethylaminoethyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amide groups.
Substitution: The compound can undergo substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism by which 3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and amide functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-dimethylaminoethyl) ether: This compound has a similar amine functional group but lacks the amide groups.
Diethylhexyl butamido triazone: This compound contains amide groups but has a different overall structure.
Uniqueness
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) is unique due to its combination of amine and amide functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Eigenschaften
CAS-Nummer |
917572-91-9 |
|---|---|
Molekularformel |
C36H74N4O2 |
Molekulargewicht |
595.0 g/mol |
IUPAC-Name |
3-[2-(diethylamino)ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide |
InChI |
InChI=1S/C36H74N4O2/c1-5-9-11-13-15-17-19-21-23-25-29-37-35(41)27-31-40(34-33-39(7-3)8-4)32-28-36(42)38-30-26-24-22-20-18-16-14-12-10-6-2/h5-34H2,1-4H3,(H,37,41)(H,38,42) |
InChI-Schlüssel |
WJBVIEBNRMKYBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CCN(CCC(=O)NCCCCCCCCCCCC)CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
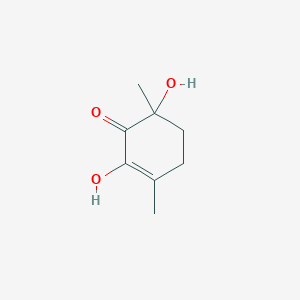
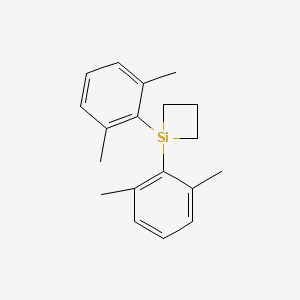

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
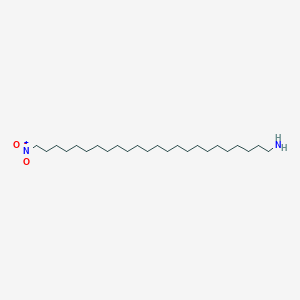
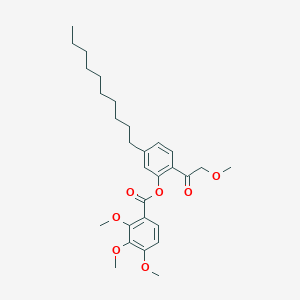
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
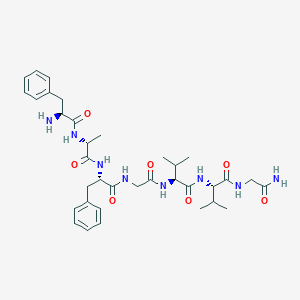

![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
